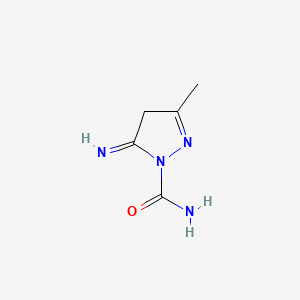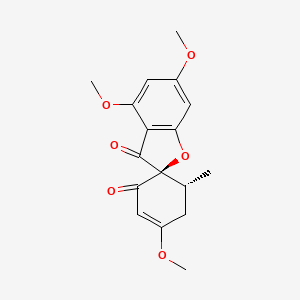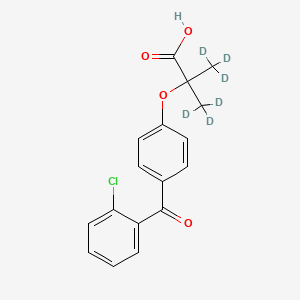
Ácido fenofibrico-d6 2-cloro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro Fenofibric Acid-d6 is a deuterated derivative of 2-Chloro Fenofibric Acid. It is primarily used as an internal standard in various analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for the quantification of fenofibric acid in biological samples . The deuterium atoms in the compound help in distinguishing it from non-deuterated analogs during mass spectrometric analysis.
Aplicaciones Científicas De Investigación
2-Chloro Fenofibric Acid-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical chemistry for the quantification of fenofibric acid.
Biology: In pharmacokinetic studies to monitor the metabolism and distribution of fenofibric acid in
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro Fenofibric Acid-d6, a derivative of Fenofibric Acid, is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha) . PPAR-alpha is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism .
Mode of Action
2-Chloro Fenofibric Acid-d6, like Fenofibric Acid, activates PPAR-alpha . This activation leads to an increase in lipolysis and reduction in apolipoprotein C-III, an inhibitor of lipoprotein lipase activity . The activation of PPAR-alpha also results in increased synthesis of HDL-C (High-Density Lipoprotein Cholesterol) and reduction in VLDL-C (Very Low-Density Lipoprotein Cholesterol) and LDL-C (Low-Density Lipoprotein Cholesterol) .
Biochemical Pathways
The activation of PPAR-alpha by 2-Chloro Fenofibric Acid-d6 affects several biochemical pathways. It leads to the upregulation of genes involved in fatty acid transport, fatty acid binding and activation, and peroxisomal and mitochondrial fatty acid β-oxidation . This results in decreased triglyceride levels and increased HDL-C levels .
Pharmacokinetics
Fenofibric Acid, from which 2-Chloro Fenofibric Acid-d6 is derived, is known for its high hydrophilicity and poor absorption profile . Therefore, prodrugs like Fenofibrate and other conjugated compounds of Fenofibric Acid have been developed for improved solubility, gastrointestinal absorption, and bioavailability . The absorption rate of these compounds is significantly affected by the fat content of ingested food .
Result of Action
The activation of PPAR-alpha by 2-Chloro Fenofibric Acid-d6 leads to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . This helps in the management of conditions like severe hypertriglyceridemia, primary hypercholesterolemia, or mixed dyslipidemia .
Action Environment
The action of 2-Chloro Fenofibric Acid-d6, like other class II drugs from the Biopharmaceutics Classification System (BCS), is influenced by environmental factors such as the fat content of ingested food . The absorption rate and consequently the pharmacokinetic parameters of these compounds vary under different food conditions . For instance, a dramatic decrease in Cmax and AUC0-72 were observed for Lipanthyl™ MC under fasting conditions with more variable inter-subject measurements comparing to the fed state .
Análisis Bioquímico
Biochemical Properties
2-Chloro Fenofibric Acid-d6 interacts with various enzymes and proteins in the body. It is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite fenofibric acid . The nature of these interactions involves the conversion of fenofibrate to fenofibric acid, which then exerts its lipid-regulating effects .
Cellular Effects
2-Chloro Fenofibric Acid-d6 influences cell function by affecting lipid metabolism. It reduces levels of low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-Chloro Fenofibric Acid-d6 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a peroxisome proliferator receptor alpha activator, it regulates the expression of many different genes, with a range of beneficial effects on lipid control, inflammation, angiogenesis, and cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro Fenofibric Acid-d6 can change over time. It has been observed that the absorption rate of fenofibrate, from which 2-Chloro Fenofibric Acid-d6 is derived, is significantly affected by the fat content of ingested food . This can influence the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
2-Chloro Fenofibric Acid-d6 is involved in lipid metabolism pathways. It interacts with enzymes such as CYP3A4 and can affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro Fenofibric Acid-d6 typically involves the deuteration of 2-Chloro Fenofibric Acid. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange reaction under controlled conditions .
Industrial Production Methods
Industrial production of 2-Chloro Fenofibric Acid-d6 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro Fenofibric Acid-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Propiedades
IUPAC Name |
2-[4-(2-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZAXXVHHHGDU-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of 2-Chloro Fenofibric Acid-d6 in the research presented and how is it used?
A1: 2-Chloro Fenofibric Acid-d6 serves as an internal standard in the analytical methods described for quantifying Fenofibric Acid in human plasma []. This means it is added in a known concentration to the plasma samples before analysis. By comparing the signal from Fenofibric Acid to the signal from the known amount of 2-Chloro Fenofibric Acid-d6, researchers can accurately determine the concentration of Fenofibric Acid in the samples. This is particularly useful for LC-MS/MS analysis, where signal intensity can be influenced by various factors, and using an internal standard improves the accuracy and reliability of the quantification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
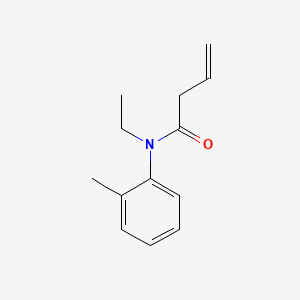


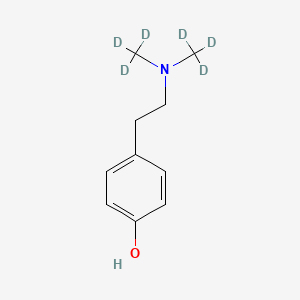

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)


